Diethyl (2-Bromo-4-methylphenyl)phosphonate
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Overview
Description
Diethyl (2-Bromo-4-methylphenyl)phosphonate is an organophosphorus compound with the molecular formula C11H16BrO3P It is a derivative of phosphonic acid and contains a bromine atom and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2-Bromo-4-methylphenyl)phosphonate typically involves the reaction of diethyl phosphite with 2-bromo-4-methylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-Bromo-4-methylphenyl)phosphonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine or phosphine oxide derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted phosphonates with various functional groups.
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine or phosphine oxide derivatives.
Scientific Research Applications
Diethyl (2-Bromo-4-methylphenyl)phosphonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug development, particularly as a precursor for phosphonate-based drugs.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Diethyl (2-Bromo-4-methylphenyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of a stable enzyme-phosphonate complex, which prevents the enzyme from catalyzing its normal reaction .
Comparison with Similar Compounds
Similar Compounds
Diethyl (2-Bromo-4-methylphenyl)difluoromethylphosphonate: Contains difluoromethyl group instead of a methyl group.
Diethyl (4-Bromobutyl)phosphonate: Contains a butyl group instead of a phenyl group.
Diethyl (4-Methylbenzyl)phosphonate: Contains a methylbenzyl group instead of a bromomethylphenyl group.
Uniqueness
Diethyl (2-Bromo-4-methylphenyl)phosphonate is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable for specific synthetic and research applications .
Biological Activity
Diethyl (2-Bromo-4-methylphenyl)phosphonate is a phosphonate compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, supported by data tables and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of diethyl phosphite with 2-bromo-4-methylphenol or its derivatives. The Hirao reaction is a prominent method used for the P–C coupling necessary to form aryl phosphonates, including this compound. The reaction conditions, such as temperature and time, significantly influence the yield and purity of the final product .
Antimicrobial Properties
This compound exhibits notable antimicrobial activity. In vitro studies have shown that it possesses significant inhibitory effects against various bacterial strains. For example, it demonstrated effective inhibition against Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Inhibition Zone (mm) | Standard Drug Inhibition Zone (mm) |
---|---|---|
Pseudomonas aeruginosa | 22 | 24 |
Klebsiella pneumoniae | 25 | 27 |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using various cancer cell lines. A study reported the compound's IC50 values against several human cancer cell lines, indicating its potential as an anticancer agent. For instance, it exhibited an IC50 value of 18.68 µM against the A549 lung cancer cell line, demonstrating selective toxicity compared to non-malignant cells .
Table 2: Cytotoxicity Data
Cell Line | IC50 Value (µM) | Selectivity Index |
---|---|---|
A549 | 18.68 | High |
MRC5 | >50 | - |
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve interference with key cellular processes such as protein synthesis and enzyme activity. The phosphonate group may play a crucial role in mimicking natural substrates in enzymatic reactions, thereby inhibiting crucial pathways in bacteria and cancer cells .
Case Studies
- Antibacterial Activity : A study conducted on various phosphonates, including this compound, highlighted its effectiveness against drug-resistant strains of bacteria. The compound's structure-activity relationship was analyzed, revealing that modifications to the aromatic ring could enhance its antimicrobial potency.
- Cancer Research : In a recent investigation into the antiproliferative effects of phosphonates on cancer cells, this compound was found to induce apoptosis in A549 cells through ROS generation and endoplasmic reticulum stress pathways .
Properties
CAS No. |
1615710-02-5 |
---|---|
Molecular Formula |
C11H16BrO3P |
Molecular Weight |
307.12 g/mol |
IUPAC Name |
2-bromo-1-diethoxyphosphoryl-4-methylbenzene |
InChI |
InChI=1S/C11H16BrO3P/c1-4-14-16(13,15-5-2)11-7-6-9(3)8-10(11)12/h6-8H,4-5H2,1-3H3 |
InChI Key |
OQYNMYUCIXXMJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(C=C(C=C1)C)Br)OCC |
Origin of Product |
United States |
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